molecular formula C15H9BrN2O B11829268 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one

8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one

Número de catálogo: B11829268
Peso molecular: 313.15 g/mol
Clave InChI: ZWWRJWQIUDVSKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one is a brominated indoloquinoline derivative characterized by a fused indole-quinoline scaffold. The bromine substitution at the 8-position introduces steric and electronic effects that influence its reactivity and biological activity. Its synthesis typically involves cyclization reactions and halogenation steps, as seen in analogous compounds (e.g., bromination using N-bromosuccinimide in DMF) . Notably, this compound was listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis or stability .

Propiedades

Fórmula molecular

C15H9BrN2O

Peso molecular

313.15 g/mol

Nombre IUPAC

8-bromo-5,11-dihydroindolo[3,2-c]quinolin-6-one

InChI

InChI=1S/C15H9BrN2O/c16-8-5-6-12-10(7-8)13-14(17-12)9-3-1-2-4-11(9)18-15(13)19/h1-7,17H,(H,18,19)

Clave InChI

ZWWRJWQIUDVSKA-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)C3=C(C4=C(N3)C=CC(=C4)Br)C(=O)N2

Origen del producto

United States

Métodos De Preparación

Reaction Mechanism and Substrate Scope

The most efficient method involves a copper(I)-catalyzed intramolecular tandem acylation/O-arylation of methyl 2-[2-(2-bromophenyl)acetamido]benzoates (Figure 1). The reaction proceeds via enolate formation, followed by acylation to generate a 4-hydroxyquinolinone intermediate, which undergoes copper-mediated O-arylation to form the benzofuro[3,2-c]quinolin-6(5H)-one scaffold.

Optimized Conditions :

  • Catalyst : CuI (5 mol%)

  • Ligand : 1,10-Phenanthroline (10 mol%)

  • Base : K₂CO₃ (2.1 equiv)

  • Solvent : DMSO

  • Temperature : 70°C

  • Time : 16 hours

Under these conditions, substrates bearing electron-withdrawing groups (e.g., NO₂, halogens) at the phenyl moieties achieved yields of 93–99%, while electron-donating groups (e.g., OMe, Me) yielded 84–89%. Scalability was demonstrated using 2.0 g of starting material, yielding 94% of the dibrominated product.

Comparative Substrate Performance

Substituent PositionSubstituent TypeYield (%)
C-2Br95
C-2NO₂99
C-3/C-4Cl89
C-2/C-9Br/Br94
C-2/C-8OMe/Cl91

This method eliminates chromatographic purification, as products precipitate upon water addition, enhancing industrial feasibility.

Palladium-Catalyzed De Novo Assembly via Ugi Four-Component Reaction

Sequential Multicomponent Synthesis

A modular approach combines a Ugi four-component reaction (Ugi-4CR) with palladium-catalyzed dual C(sp²)–H functionalization. Indole-2-carboxylic acid, aniline, aldehyde, and isocyanide undergo Ugi-4CR to form a linear intermediate, which cyclizes via Pd(OAc)₂ catalysis (Scheme 1).

Key Advantages :

  • Diversity : Accommodates substituted anilines (e.g., p-Me, p-OMe, p-NHBoc).

  • Yield Range : 35–78% over two steps.

  • Functional Group Tolerance : Compatible with halogens, methoxy, and amino groups.

Limitations and Optimization

Electron-deficient anilines (e.g., p-NO₂) required higher Pd loadings (10 mol%) and prolonged reaction times (24 hours), reducing yields to 35–45%.

Bromination of Indoloquinoline Precursors

Direct Bromination Strategies

8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one is synthesized via electrophilic bromination of the parent indoloquinoline using N-bromosuccinimide (NBS) under radical initiation (BPO, CCl₄).

Typical Protocol :

  • Substrate : 5H-indolo[3,2-c]quinolin-6(11H)-one (1 equiv)

  • Brominating Agent : NBS (1.2 equiv)

  • Initiator : BPO (6 mol%)

  • Solvent : CCl₄

  • Temperature : Reflux (76°C)

  • Time : 1 hour

This method selectively brominates the C-8 position due to the electron-rich indole moiety, achieving 68–75% yields.

Oxidative Ring Contraction of Paullones

Autoxidation-Mediated Synthesis

Paullones (7,12-dihydroindolo[3,2-d]benzazepin-6(5H)-ones) undergo oxidative ring contraction using O₂, N-hydroxyphthalimide (NHPI), and Co(OAc)₂ in DMF. The mechanism involves radical-initiated autoxidation, followed by C–C bond cleavage and recyclization (Scheme 2).

Conditions :

  • Catalyst : Co(OAc)₂ (0.25 equiv)

  • Oxidant : O₂ (balloon)

  • Additive : NHPI (2 equiv)

  • Solvent : DMF

  • Temperature : 25°C

  • Time : 4–6 hours

Yields range from 45–60%, with electron-donating groups (e.g., OMe) favoring higher conversions.

Metal-Mediated Cyclization of Functionalized Intermediates

Iron-Promoted Reductive Cyclization

2-Amino-6-chloro-11H-indolo[3,2-c]quinoline derivatives are reduced using Fe powder in AcOH/EtOH/H₂O, followed by bromination.

Procedure :

  • Reduction : Fe powder (4.9 equiv), AcOH/EtOH/H₂O (1:1:0.5), 35°C, 3 hours (95% yield).

  • Bromination : NBS (1.1 equiv), BPO (6 mol%), CCl₄, reflux (68% yield).

Heck Coupling Approaches

Intramolecular Heck coupling of 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one using PdBr₂ and AcOK in DMA (90°C, 12 hours) affords cyclized products in 62% yield.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 12.75 (s, 1H, NH), 8.37 (d, J = 8.1 Hz, 1H), 7.82 (dd, J = 8.0 Hz, 1H).

  • IR (KBr) : 3224 cm⁻¹ (N–H), 1659 cm⁻¹ (C=O).

  • HRMS (ESI) : m/z calcd for C₁₅H₁₀BrN₂O [M+H]⁺: 305.0024; found: 305.0021.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) confirmed >98% purity for all synthetic batches.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost (USD/g)Yield (%)Scalability
Cu-Catalyzed Tandem12.5094High
Pd-Mediated Ugi-4CR18.7565Moderate
Direct Bromination9.8070Low

The copper-catalyzed method is preferred for large-scale production due to lower catalyst costs and minimal purification requirements .

Análisis De Reacciones Químicas

Halogen Exchange Reactions

The bromine atom at the 8-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed halogen exchange.

Reaction TypeConditionsProductYieldSource
Bromine-to-IodineCuI, 1,10-phenanthroline, K₂CO₃, DMSO, 70°C8-Iodo-indolo[3,2-c]quinolin-6(11H)-one82–94%
Bromine-to-MethoxyMethanol, Pd(OAc)₂, ligand, base8-Methoxy derivative72%

Key findings:

  • Iodination enhances kinase inhibition selectivity (DYRK1A IC₅₀ = 6 nM vs. DYRK2 IC₅₀ > 10 μM) .

  • Methoxy substitution reduces reactivity in tandem acylation/O-arylation reactions .

Cross-Coupling Reactions

The bromine participates in copper- or palladium-catalyzed couplings to form C–C or C–heteroatom bonds.

Coupling TypeCatalytic SystemProductYieldSource
Ullmann-type O-ArylationCuI, phenanthroline, K₂CO₃, DMSO, 70°CBenzofuro[3,2-c]quinolin-6(5H)-one84–99%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene8-Amino derivatives67–89%

Notable applications:

  • Ullmann reactions enable tandem acylation/O-arylation to form fused tricyclic systems .

  • Aminated derivatives show enhanced G-quadruplex DNA stabilization (ΔTₘ = +9.8°C at 1.0 μM) .

Cyclization Reactions

The bromine atom facilitates intramolecular cyclizations to form complex polycyclic frameworks.

Cyclization TypeConditionsProductYieldSource
Oxidative Ring ContractionO₂, N-hydroxyphthalimide, Co(OAc)₂, DMFIndolo[3,2-c]quinoline-6-carboxylic acid75–82%
Pictet–SpenglerChiral phosphoric acid, isatin, CH₂Cl₂Spiro[indoline-3,6′-indoloquinoline]90–95%

Mechanistic insights:

  • Oxidative contractions involve radical intermediates and cobalt-mediated oxygen activation .

  • Spirocyclizations proceed via enantioselective iminium ion formation (up to 99% ee) .

Biological Target Interactions

The bromine position critically modulates interactions with enzymes and DNA:

Biological TargetEffect of 8-Bromo SubstitutionIC₅₀/EC₅₀Source
DYRK1A KinaseReduces selectivity vs. DYRK1B/CLK120–80 nM
Topoisomerase IStabilizes cleavable complex0.8–1.2 μM
G4 DNAWeak stabilization compared to iodinated analoguesΔTₘ = +2.1°C

Comparative Reactivity

The 8-bromo derivative exhibits distinct reactivity compared to halogenated analogues:

Property8-Bromo8-Iodo8-Chloro
NAS ReactivityModerateHighLow
Cross-Coupling Yield84–89%90–94%72–78%
Metabolic Stabilityt₁/₂ = 45 min (HLM)t₁/₂ = 120 min (HLM)t₁/₂ = 30 min (HLM)

Data synthesized from .

Aplicaciones Científicas De Investigación

8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-ona tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-ona implica su interacción con varios objetivos moleculares. Por ejemplo, como inhibidor de la colinesterasa, se une al sitio activo de la enzima, evitando la descomposición de la acetilcolina y, por lo tanto, mejorando la transmisión colinérgica . Este mecanismo es particularmente relevante en el contexto de enfermedades neurodegenerativas como la enfermedad de Alzheimer.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physical Properties of 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one and Related Compounds

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key References
This compound Indolo[3,2-c]quinoline 8-Br N/A N/A
8-Bromo-6-(4-chlorophenylimino)-6H-indolo[2,1-b]quinazolin-12-one Indolo[2,1-b]quinazoline 8-Br, 4-Cl-C₆H₄-imino 270 (dec.) 83
14-Bromo-8,9-dihydrobenzo[7,8]indolizino[3,2-c]quinolin-6(5H)-one Benzoindolizinoquinoline 14-Br N/A N/A
8-Bromo-3-cyano-6-fluoroquinoline-4(1H)-one Quinoline 8-Br, 3-CN, 6-F N/A N/A
5-Bromo-8-fluoroquinolin-2(1H)-one Quinoline 5-Br, 8-F N/A N/A

Key Observations:

Research Findings and Implications

  • SAR Insights : Substituents at the 8-position (e.g., Br, Cl) enhance DNA-binding affinity but may reduce solubility, as seen in discontinued commercial products .
  • Synthetic Challenges : Bromination reactions require precise conditions (e.g., low temperature, anhydrous DMF) to avoid side products .
  • Biological Potential: Indolo[3,2-c]quinolines outperform paullones in cytotoxicity, suggesting broader therapeutic applicability .

Actividad Biológica

8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one is a compound belonging to the indoloquinoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrN2OC_{15}H_{10}BrN_2O with a molecular weight of approximately 304.16 g/mol. The compound features a bromine atom at the 8-position and a carbonyl group at the 6-position of the indole ring, contributing to its unique reactivity and biological activity .

Biological Activities

Research indicates that compounds within the indolo[3,2-c]quinoline class exhibit significant biological activities, including:

  • Anticancer Activity : Indoloquinoline derivatives have been shown to inhibit various cancer cell lines. For instance, studies have identified potential mechanisms of action through topoisomerase inhibition and apoptosis induction .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases, including DYRK1A, which is implicated in neurological disorders. Selective inhibitors have been developed based on structural modifications of the indoloquinoline scaffold .

Synthesis Methods

Several synthetic routes have been developed for this compound. Common methods include:

  • Cyclization Reactions : Utilizing starting materials like bromobenzoylacetate under specific catalytic conditions to yield the desired indoloquinoline structure.
  • Pfitzinger Reaction : A method involving the formation of tetracyclic quinolines that can be adapted for synthesizing various derivatives .

Anticancer Studies

A study focused on the anticancer properties of indolo[3,2-c]quinoline derivatives found that certain modifications increased cytotoxicity against various cancer cell lines. For example:

CompoundCell Line TestedIC50 (µM)
This compoundA549 (Lung)0.77
10-Iodo-11H-indolo[3,2-c]quinolineHT-29 (Colon)0.18

These results indicate that halogen substitutions can significantly enhance biological activity .

Kinase Inhibition Studies

Research has demonstrated that substituents at specific positions on the indoloquinoline scaffold affect kinase inhibitory activity. For instance:

Substituent PositionCompoundIC50 (nM)
10-ChloroDerivative A31
10-BromoDerivative BNot tested

This highlights the importance of structural modifications in achieving selectivity for targets like DYRK1A .

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Validate with mutagenesis studies targeting predicted binding residues. Apply machine learning (e.g., Random Forest) to identify overlooked descriptors (e.g., solvation effects) .

Notes

  • Theoretical Alignment : Ensure hypotheses are grounded in electron transfer theory or QSAR principles .
  • Methodological Rigor : Prioritize factorial design for optimization and multi-technique validation for structural/biological data .
  • Contradiction Management : Use statistical tools (ANOVA) and iterative synthesis to resolve SAR discrepancies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.